Home > Products > Screening Compounds P127874 > N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide - 2034607-19-5

N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Catalog Number: EVT-2932170
CAS Number: 2034607-19-5
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

Compound Description: This series of novel amide derivatives was synthesized and evaluated for its antiproliferative activity against the human breast cancer cell line MCF7 []. Compounds with a methyl group at the 4-position (5a) or 2-position (5c) of the phenyl ring in the amide part showed significant cytotoxic activity against MCF-7 cells with IC50 values of 3.3 mM, indicating promising potential for cancer treatment.

Relevance: This compound is structurally related to N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide as both compounds share a core pyrazole ring structure. The pyrazole ring in both compounds is further substituted with a phenyl ring, and an amide group is also present in both structures. These shared features suggest potential for similar biological activities.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor []. It exhibits significant inhibitory activity against GlyT1 and has favorable pharmacokinetic properties, leading to an increase in cerebrospinal fluid glycine concentration in rats.

Relevance: This compound, like N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, features a pyrazole ring and an amide group, both of which contribute to the overall shape and electronic properties of the molecule. The presence of a pyridine ring in TP0439150 is analogous to the pyridin-4-yl group in the main compound, further emphasizing their structural similarity.

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a structurally diverse GlyT1 inhibitor developed as a backup for TP0439150 []. It demonstrates higher CNS multiparameter optimization (CNS MPO) score and distinct physicochemical properties compared to TP0439150, while maintaining potent GlyT1 inhibitory activity and favorable pharmacokinetic properties.

Relevance: This compound shares the pyridin-4-ylmethyl structural element with N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide. The presence of the 1H-imidazole-4-carboxamide moiety is analogous to the isoxazole-3-carboxamide group in the main compound, contributing to the overall structural resemblance between the two compounds.

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

Compound Description: This compound shows potent antimalarial activity, potentially through Prolyl-tRNA synthetase inhibition []. It exists in two enantiomeric forms with varying antimalarial potency, and is suggested to occupy the ATP binding site of the enzyme.

Relevance: This compound, similar to N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, possesses a pyrazole ring, an amide group, and a pyridine ring in its structure. These common structural features could be responsible for similar pharmacological activities, albeit targeting different biological targets.

3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide

Compound Description: This fungicidal lead compound was discovered during the synthesis of insecticides []. This compound demonstrated promising fungicidal activity but exhibited high toxicity to rats.

Relevance: This compound is structurally related to N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide as both compounds share a pyrazole ring and an amide group. Both compounds also contain various heterocyclic substituents, indicative of potential for similar biological activities.

Relevance: Although this compound does not share the same pyrazole ring as N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, it does contain an amide group and various heterocyclic substituents, suggesting similar chemical properties and potential for comparable biological activities.

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a pyridin-2-yloxy-based pyrimidin-4-amine fungicide, further optimized from the previous pyrimidin-4-amine derivative []. It demonstrates excellent fungicidal activity against various fungi and exhibits low toxicity to rats.

Relevance: Though this compound differs from N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide in lacking the pyrazole ring, the shared features of an amide group and a pyridine ring substitution suggest potential for similar interaction patterns with biological targets and comparable bioactivity profiles.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This aminopyrazole is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines []. It reduces Mcl-1 levels and synergistically induces apoptosis when combined with Bcl2 inhibitors in pancreatic cancer cell lines, suggesting its potential in cancer therapy.

Relevance: This compound, like N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, shares a central pyrazole ring with an amide substituent. Both compounds also feature a cyclic substituent attached to the pyrazole ring (cyclobutyl in Analog 24 and cyclopentyl in the main compound). The common structural features point towards similar physicochemical properties and possible overlapping biological activities.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: This compound is a human neutrophil elastase inhibitor []. It undergoes an unusual lipid peroxide-mediated epoxidation followed by rearrangement, leading to the formation of a five-membered oxazole derivative from its original six-membered pyrazinone-carboxamide core.

Relevance: AZD9819 is structurally related to N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide through the shared presence of a pyrazole ring and an amide group. Although AZD9819 contains a pyrazinone ring instead of an isoxazole ring, the overall structural similarity suggests potential for analogous interactions with biological targets.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (Compound 1)

Compound Description: This compound serves as the starting point for the development of selective orexin 2 receptor antagonists (2-SORA) for treating insomnia and related conditions []. Although it originates from a different GPCR-agonist program, it demonstrates notable 2-SORA activity, prompting further optimization efforts.

Relevance: This compound shares the core structural elements of a pyrazole ring with an amide substituent with N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide. Both compounds also contain a furan ring and a five-membered heterocycle (oxazole in Compound 1 and isoxazole in the main compound) attached to the amide group. This structural resemblance suggests potential for common binding properties and overlapping pharmacological activities.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (Compound 43)

Compound Description: This potent, brain-penetrating, and orally active 2-SORA emerged from the optimization efforts based on Compound 1 []. It exhibits significant efficacy in a sleep model in rats, demonstrating its potential for treating insomnia.

Relevance: Although this compound differs from N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide in its specific heterocyclic substituents, they both feature a core pyrazole ring and an amide group. The presence of various aromatic and heterocyclic substituents in both compounds suggests they may exhibit similar physicochemical properties and potentially overlapping biological activities.

Properties

CAS Number

2034607-19-5

Product Name

N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

IUPAC Name

N-cyclopentyl-5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C23H23N5O3

Molecular Weight

417.469

InChI

InChI=1S/C23H23N5O3/c29-23(20-16-22(31-26-20)21-6-3-15-30-21)28(18-4-1-2-5-18)14-13-27-12-9-19(25-27)17-7-10-24-11-8-17/h3,6-12,15-16,18H,1-2,4-5,13-14H2

InChI Key

NSTKRVGOBVGAEO-UHFFFAOYSA-N

SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.